molecular formula C18H16N4O3S B612159 3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide CAS No. 1232410-49-9

3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide

Cat. No. B612159
M. Wt: 368.40964
InChI Key: DUIHHZKTCSNTGM-UHFFFAOYSA-N
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Patent
US09334244B2

Procedure details

A mixture of 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid (1.5 g, 5.114 mmol), diethoxyphosphorylformonitrile (926.8 mg, 849.5 μL, 5.114 mmol), aniline (476.2 mg, 465.9 μL, 5.114 mmol) and triethylamine (1.035 g, 1.426 mL, 10.23 mmol) was stirred in DME (18.75 mL) at 120° C. for 18 hours. After this time water was added and the resultant solid collected by filtration and triturated with acetone to give the desired product (1.88 g, 71% Yield). 1H NMR (400.0 MHz, DMSO) δ 10.47 (s, 1H), 9.04 (s, 1H), 8.51 (d, J=8.4 Hz, 2H), 8.01 (d, J=8.4 Hz, 2H), 7.89 (s, 2H), 7.82 (d, J=7.9 Hz, 2H), 7.41 (t, J=7.8 Hz, 2H), 7.18 (t, J=7.3 Hz, 1H) and 3.28 (s, 3H) ppm; MS (ES+) 369.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
849.5 μL
Type
reactant
Reaction Step One
Quantity
465.9 μL
Type
reactant
Reaction Step One
Quantity
1.426 mL
Type
reactant
Reaction Step One
Name
Quantity
18.75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:18]([OH:20])=O)=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=2)=[CH:6][N:7]=1.C(OP(C#N)(OCC)=O)C.[NH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1.C(N(CC)CC)C>COCCOC.O>[NH2:1][C:2]1[C:3]([C:18]([NH:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)=[O:20])=[N:4][C:5]([C:8]2[CH:9]=[CH:10][C:11]([S:14]([CH3:17])(=[O:15])=[O:16])=[CH:12][CH:13]=2)=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O
Name
Quantity
849.5 μL
Type
reactant
Smiles
C(C)OP(=O)(OCC)C#N
Name
Quantity
465.9 μL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.426 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
18.75 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant solid collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with acetone

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CN1)C1=CC=C(C=C1)S(=O)(=O)C)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.